molecular formula C12H12N4O2S B12175751 N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-3-carboxamide

N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-3-carboxamide

Cat. No.: B12175751
M. Wt: 276.32 g/mol
InChI Key: UMXCNDRZJKIUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-3-carboxamide typically involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with substituted furan derivatives . The reaction conditions often include the use of phosphorus oxychloride as a dehydrating agent and various solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-3-carboxamide involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-3-carboxamide is unique due to its combination of the tetrahydrofuran, thiadiazole, and pyridine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C12H12N4O2S

Molecular Weight

276.32 g/mol

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C12H12N4O2S/c17-10(8-3-1-5-13-7-8)14-12-16-15-11(19-12)9-4-2-6-18-9/h1,3,5,7,9H,2,4,6H2,(H,14,16,17)

InChI Key

UMXCNDRZJKIUOS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.